molecular formula C17H14F3N3O3 B2435563 6,7-dimethoxy-N-[4-(trifluoromethoxy)phenyl]quinazolin-4-amine CAS No. 296234-68-9

6,7-dimethoxy-N-[4-(trifluoromethoxy)phenyl]quinazolin-4-amine

Cat. No.: B2435563
CAS No.: 296234-68-9
M. Wt: 365.312
InChI Key: GPEUBQWVLAIIPZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6,7-dimethoxy-N-[4-(trifluoromethoxy)phenyl]quinazolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction is known for its mild conditions and high functional group tolerance . The industrial production methods for this compound may involve optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

6,7-dimethoxy-N-[4-(trifluoromethoxy)phenyl]quinazolin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an anticancer agent, with studies demonstrating its ability to inhibit the growth of various cancer cell lines . Additionally, it has applications in material science due to its unique structural properties.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-N-[4-(trifluoromethoxy)phenyl]quinazolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potential inhibitor of the tyrosine kinase c-Met, which plays a crucial role in cancer cell proliferation and survival . By inhibiting this kinase, the compound can disrupt cancer cell signaling pathways, leading to reduced tumor growth.

Properties

IUPAC Name

6,7-dimethoxy-N-[4-(trifluoromethoxy)phenyl]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O3/c1-24-14-7-12-13(8-15(14)25-2)21-9-22-16(12)23-10-3-5-11(6-4-10)26-17(18,19)20/h3-9H,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPEUBQWVLAIIPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)OC(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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